Pharmacophoric Topology Divergence from Positional Isomer: Computed Physicochemical Property Comparison
The target compound's 3‑amino‑4‑methoxyphenyl substitution pattern creates a distinct hydrogen‑bond donor/acceptor geometry compared to its closest positional isomer N‑(4‑amino‑3‑methoxyphenyl)cyclopropanecarboxamide (CAS 1835931‑67‑3, PubChem CID 61240813). While both isomers share identical molecular formula (C₁₁H₁₄N₂O₂) and molecular weight (206.24 g/mol), the spatial arrangement of the aniline NH₂ relative to the methoxy OCH₃ differs: the target compound presents the amino group meta and the methoxy para to the amide attachment point, whereas the isomer presents them para and meta respectively [1]. This regioisomerism alters the intramolecular hydrogen‑bonding potential between the ortho‑positioned amino and methoxy substituents in the target compound—a motif not available in the 4‑amino‑3‑methoxy isomer—which can differentially pre‑organize the molecule for kinase hinge‑region binding [2].
| Evidence Dimension | Substitution pattern and intramolecular H‑bond capacity |
|---|---|
| Target Compound Data | 3‑amino‑4‑methoxyphenyl: NH₂ at C3 ortho to OCH₃ at C4 (intramolecular H‑bond possible); CAS 1082156‑54‑4 |
| Comparator Or Baseline | 4‑amino‑3‑methoxyphenyl: NH₂ at C4 no longer ortho to OCH₃ at C3; CAS 1835931‑67‑3, PubChem CID 61240813; XLogP3 = 1.9, TPSA = 64.4 Ų |
| Quantified Difference | Regioisomeric shift eliminates ortho‑NH₂···OCH₃ proximity in comparator; TPSA identical (64.4 Ų) but 3D pharmacophoric vector angles differ qualitatively |
| Conditions | 2D/3D structure comparison; computed molecular descriptors (PubChem 2021.05.07 release) |
Why This Matters
For kinase inhibitor design, the ortho relationship between the aniline NH₂ and the methoxy oxygen influences hinge‑binding geometry and selectivity; procurement of the wrong isomer invalidates SAR hypotheses derived from the 3‑amino‑4‑methoxy template.
- [1] PubChem. N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide, CID 61240813. XLogP3 = 1.9, HBD = 2, HBA = 3, TPSA = 64.4 Ų, Rotatable Bond Count = 3. View Source
- [2] Ding, S. et al. Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFRL858R/T790M kinase inhibitors. Bioorganic Chemistry, 2022, 118, 105471. View Source
